
TP-064
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PRMT4は様々な生物学的プロセスに関与しており、複数の癌種における過剰発現のため、癌遺伝子候補と考えられています .
合成方法
TP-064の合成は、鍵となる中間体の形成とその後の反応を含む複数のステップからなります。合成経路には通常、以下のステップが含まれます。
ピペリジン中間体の形成: これは、2-メチルアミノエチルアミンと4-ピリジンカルボキシアルデヒドを反応させてピペリジン中間体を形成します。
カップリング反応: ピペリジン中間体は次に、3-フェノキシベンゾイルクロリドとカップリングして最終生成物であるthis compoundを形成します.
This compoundの工業生産方法は広く文書化されていませんが、大規模生産のための合成経路の最適化、効率的な触媒の使用、収率と純度を最大化する反応条件を含み、その方法に従う可能性があります。
化学反応解析
This compoundは、以下を含む様々な化学反応を起こします。
酸化: this compoundは酸化反応を起こす可能性があり、特にピペリジン環で、酸化誘導体の形成につながります。
還元: 還元反応はピリジン環で起こり、this compoundの還元形態をもたらします。
これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の様々な求核剤が含まれます。これらの反応から形成される主要な生成物には、this compoundの酸化、還元、置換誘導体があります。
科学研究への応用
This compoundには、以下を含むいくつかの科学研究への応用があります。
癌研究: this compoundは、特に多発性骨髄腫における、癌におけるPRMT4の役割を研究するために使用されます。 .
エピジェネティクス: this compoundは、PRMT4による遺伝子発現のエピジェネティックな調節を研究するための貴重なツールです。
創薬: This compoundは、癌やその他の病気の潜在的な治療用途を持つ新しいPRMT4阻害剤の開発のためのリード化合物として役立ちます
科学的研究の応用
Multiple Myeloma Treatment
TP-064 has shown promising results in inhibiting the proliferation of multiple myeloma cell lines. In vitro studies indicate that this compound treatment leads to G1 phase cell cycle arrest in sensitive cell lines, such as NCI-H929 and RPMI8226, while having minimal effects on other cancer types like acute myeloid leukemia and colon cancer .
Table 1: Effects of this compound on Multiple Myeloma Cell Lines
Cell Line | IC50 (nM) | Cell Cycle Phase Arrested |
---|---|---|
NCI-H929 | <10 | G1 |
RPMI8226 | <10 | G1 |
KMS-27 | >100 | No significant effect |
U266B1 | >100 | No significant effect |
These findings suggest that this compound can serve as a valuable tool for studying PRMT4's role in multiple myeloma and potentially developing targeted therapies.
Macrophage Response Inhibition
This compound has been investigated for its ability to modulate inflammatory responses, particularly in macrophages. In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha when macrophages were stimulated with lipopolysaccharide (LPS) .
Table 2: Cytokine Production in Macrophages Treated with this compound
Cytokine | Control Level (pg/mL) | This compound Treatment Level (pg/mL) |
---|---|---|
IL-1β | 150 | 30 |
IL-6 | 200 | 40 |
TNF-α | 180 | 25 |
This data indicates that this compound could be a potential therapeutic agent for treating NF-κB-related inflammatory diseases.
Endothelial Dysfunction
A study focusing on endothelial cell dysfunction due to subarachnoid hemorrhage revealed that this compound could attenuate inflammatory responses in vitro. The compound inhibited the activation of pro-inflammatory pathways, suggesting its utility in vascular-related inflammatory conditions .
Peritonitis Model
In vivo experiments using a thioglycollate-induced peritonitis model demonstrated that this compound treatment resulted in increased neutrophil accumulation in the peritoneum without causing tissue toxicity. This finding highlights this compound's potential application in managing acute inflammatory responses .
作用機序
TP-064は、PRMT4のメチルトランスフェラーゼ活性を阻害することで効果を発揮します。PRMT4の活性部位に結合し、基質タンパク質のアルギニン残基へのメチル基の転移を防ぎます。この阻害は、BRG1関連因子155(BAF155)やMediator複合体サブユニット12(MED12)などのPRMT4基質のアルギニンジメチル化の減少につながります . 関係する分子標的と経路には、遺伝子発現と細胞周期の進行の調節が含まれます。
生化学分析
Biochemical Properties
TP-064 is known to inhibit PRMT4 with an IC50 value of less than 10nM for methylation of H3 (1-25) . It exhibits more than 100-fold selectivity over other histone methyltransferases and non-epigenetic targets . In cellular assays, this compound inhibits the methylation of MED12 with an IC50 value of 43 nM .
Cellular Effects
This compound has been shown to inhibit the proliferation of a subset of multiple myeloma cell lines, with affected cells arrested in the G1 phase of the cell cycle . It has also been found to impact both inflammatory and metabolic processes without changing the susceptibility for early atherosclerotic lesions in male apolipoprotein E knockout mice .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PRMT4, which results in reduced arginine dimethylation of the PRMT4 substrates BRG1-associated factor 155 (BAF155) and Mediator complex subunit 12 (MED12) . The binding of this compound to PRMT4 has been confirmed by DSLS with stabilization at about 6°C .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not extensively documented, it has been reported that this compound treatment results in a dose-dependent decrease in lipopolysaccharide-induced ex vivo blood monocyte Tnfα secretion .
Dosage Effects in Animal Models
In animal models, this compound treatment has been associated with a dose-dependent decrease in gonadal white adipose tissue expression levels of PPARγ target genes, which translated into a reduced body weight gain .
Metabolic Pathways
This compound treatment also dose-dependently downregulated gene expression of the glycogen metabolism-related protein G6pc in the liver .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented in the literature. Given its role as an inhibitor of PRMT4, it is likely to be found in the same subcellular locations as PRMT4, which includes the nucleus .
準備方法
The synthesis of TP-064 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically includes the following steps:
Formation of the Piperidine Intermediate: This involves the reaction of 2-methylamino-ethylamine with 4-pyridinecarboxaldehyde to form the piperidine intermediate.
Coupling Reaction: The piperidine intermediate is then coupled with 3-phenoxybenzoyl chloride to form the final product, this compound.
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
化学反応の分析
TP-064 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, resulting in reduced forms of this compound.
Substitution: Substitution reactions can take place at the phenoxy group, leading to the formation of substituted derivatives
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.
類似化合物との比較
TP-064は、PRMT4に対する高い効力と選択性によりユニークです。PRMT4の阻害に対するIC50値は10 nM未満で、他のヒストンメチルトランスフェラーゼや非エピジェネティックな標的よりも100倍以上の選択性を示します . 類似の化合物には、以下が含まれます。
TP-064N: this compoundのネガティブコントロールとして役立つ、密接に関連する化合物。
MS023: 類似の選択性を持つが、化学構造が異なる別のPRMT4阻害剤.
This compoundの高い選択性と効力は、PRMT4とその様々な生物学的プロセスにおける役割を研究するための貴重なツールとなっています。
生物活性
TP-064 is a potent and selective small molecule inhibitor of protein arginine methyltransferase 4 (PRMT4), also known as coactivator-associated arginine methyltransferase 1 (CARM1). This compound has garnered attention due to its significant biological activity, particularly in the context of cancer therapy and inflammatory diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.
This compound functions primarily by inhibiting the methyltransferase activity of PRMT4. The compound exhibits a half-maximal inhibitory concentration (IC50) of less than 10 nM against PRMT4, demonstrating high potency and selectivity over other members of the PRMT family. It selectively inhibits the methylation of specific substrates, such as:
Substrate | IC50 (nM) |
---|---|
BAF155 | 340 ± 30 |
MED12 | 43 ± 10 |
These values indicate that this compound can effectively target PRMT4 while having minimal effects on other proteins within the PRMT family, making it a valuable tool for studying PRMT4's biological functions .
Effects on Cancer Cell Lines
Research has shown that this compound inhibits the proliferation of multiple myeloma (MM) cell lines, leading to G1 phase cell cycle arrest. In a study involving 12 MM cell lines treated with this compound over six days, significant growth inhibition was observed in sensitive cell lines such as NCI-H929 and RPMI8226. Importantly, this compound did not affect acute myeloid leukemia or colon cancer cell lines, suggesting that its efficacy is context-dependent .
Case Study: Multiple Myeloma
In a detailed examination of this compound's effects on MM cells:
- Cell lines tested : NCI-H929, RPMI8226, MM.1R
- Treatment duration : 6 days
- Outcome : Dose-dependent growth inhibition was confirmed through viability assays based on ATP concentration.
The mechanism underlying this growth inhibition appears to be linked to PRMT4's role in regulating various cellular processes, including transcriptional activation and cell cycle progression .
Anti-inflammatory Properties
Beyond its anticancer applications, this compound has been investigated for its anti-inflammatory properties. In vitro studies using RAW 264.7 macrophages demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-12p40, and TNF-α following lipopolysaccharide (LPS) stimulation. In vivo experiments showed that mice treated with this compound exhibited decreased mRNA expression levels of these cytokines in response to LPS exposure .
Table: Cytokine Production in Response to this compound Treatment
Cytokine | Control Levels | This compound Treated Levels |
---|---|---|
IL-1β | High | Significantly Reduced |
IL-6 | High | Significantly Reduced |
IL-12p40 | High | Significantly Reduced |
TNF-α | High | Significantly Reduced |
This anti-inflammatory activity suggests that this compound may have therapeutic potential for treating NF-κB-driven inflammatory diseases .
Research Findings and Future Directions
The dual role of this compound as both an anticancer agent and an anti-inflammatory compound highlights its versatility as a therapeutic agent. Future research should focus on:
- Mechanistic studies : To elucidate how PRMT4 inhibition leads to G1 arrest and reduced inflammation.
- Clinical trials : To evaluate the efficacy and safety of this compound in human subjects with multiple myeloma or inflammatory conditions.
- Biomarker identification : To find reliable indicators for assessing the therapeutic response to PRMT4 inhibitors.
特性
IUPAC Name |
N-methyl-N-[[2-[1-[2-(methylamino)ethyl]piperidin-4-yl]pyridin-4-yl]methyl]-3-phenoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O2/c1-29-15-18-32-16-12-23(13-17-32)27-19-22(11-14-30-27)21-31(2)28(33)24-7-6-10-26(20-24)34-25-8-4-3-5-9-25/h3-11,14,19-20,23,29H,12-13,15-18,21H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIITYLFSAXKIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCC(CC1)C2=NC=CC(=C2)CN(C)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。